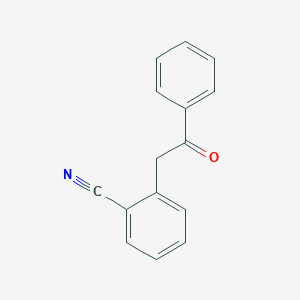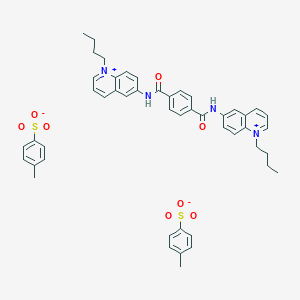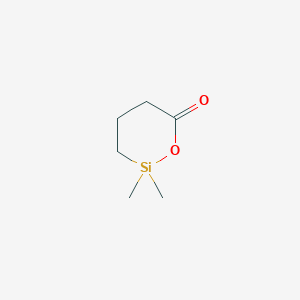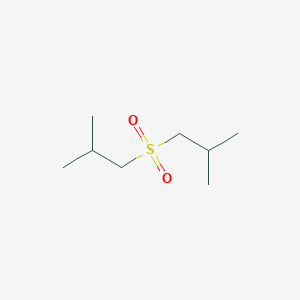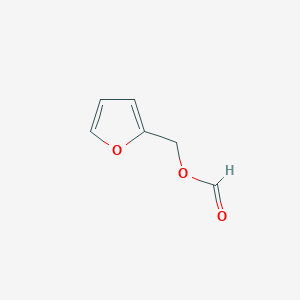
Nickel boride (Ni2B)
Overview
Description
Nickel boride (Ni2B) is a chemical compound of nickel and boron . It is often used as a catalyst in organic chemistry . The formula “Ni2B” and the name “nickel boride” are often used for a nickel-boron catalyst obtained by reacting nickel salts with sodium borohydride .
Synthesis Analysis
Nickel boride can be obtained by heating sodium borohydride with powdered nickel metal up to 670 °C in a closed vessel . The main reactions can be summarized as:2 NaBH4 ↔ 2NaH + B2H6 2Ni + 2 B2H6 + NaH ↔ Ni2B + 3 BH3 + 2 H2 + Na Molecular Structure Analysis
The approximate chemical composition of nickel boride is Ni2.5B . The structural features of intermetallic borides emphasize the covalent linkage patterns of boron atoms in them .Chemical Reactions Analysis
Nickel boride catalysts are typically prepared by reacting a salt of nickel with sodium borohydride . The product catalyzes the hydrolysis of borohydride to hydrogen and hypoborate BO−2 .Scientific Research Applications
Electrocatalysis
Nickel boride is part of a large family of inorganic solids known as intermetallic borides, which have rich bonding schemes and huge compositional and structural diversity . These properties provide great opportunities for the development of advanced catalysts with superior activity and stability . Nickel boride, in particular, has been found to be more active for the hydrogenation reaction than RANEY® nickel .
Hydrogenation Catalyst
Nickel boride has been discovered to be a potential catalyst for a broad range of applications, including hydrogenations . In the pioneering work of Paul et al., nickel boride (Ni2B) containing small quantities of active promoters (e.g., Mo, W, Cr) were found to be more active for the hydrogenation reaction than RANEY® nickel .
Electrochemical Hydrogen and Oxygen Evolution Reactions
Nickel borides could be used in electrochemical hydrogen and oxygen evolution reactions under challenging conditions, such as high pH or high temperatures .
Synthesis of 1,4-Benzodiazepines
Nickel boride nanoparticles have been used in the efficient one-pot synthesis of 1,4-benzodiazepines . The as-prepared magnetic nanocomposite was successfully employed for the preparation of bioactive 1,4-benzodiazepines from the three-component reaction of o-phenylenediamine, dimedone, and different aldehydes .
Reducing Agent
Nickel boride is also used as a reducing agent . It can react with concentrated mineral acids .
Laboratory Research
Nickel boride is used in laboratory research . Its properties and reactions with other compounds are studied to understand its potential applications .
Catalyst for Heterogeneous Hydrogenation
Nickel boride is used as a catalyst for heterogeneous hydrogenation . It can facilitate the addition of hydrogen (H2) across unsaturated bonds .
Nanocomposite Material
Nickel boride nanoparticles can be anchored on magnetic functionalized multi-walled carbon nanotubes to form a new magnetic nanocomposite . This nanocomposite can be used in various applications, including the synthesis of bioactive compounds .
Mechanism of Action
Target of Action
Nickel Boride (Ni2B) is primarily used as a catalyst in various chemical reactions . It has been found to be more active for the hydrogenation reaction than RANEY® nickel . The compound’s primary targets are therefore the reactants in these chemical reactions, where it acts to increase the rate of reaction .
Mode of Action
Ni2B interacts with its targets by providing a surface for the reactants to adsorb onto, thereby lowering the activation energy required for the reaction . This facilitates the breaking and forming of bonds in the reactants, leading to the formation of the products of the reaction .
Biochemical Pathways
The specific biochemical pathways affected by Ni2B depend on the nature of the reaction it is catalyzing. For example, in hydrogenation reactions, Ni2B facilitates the addition of hydrogen to other molecules . This can affect various biochemical pathways, particularly those involving the synthesis or breakdown of complex organic molecules .
Pharmacokinetics
It is insoluble in water, aqueous base, and most organic solvents , which would limit its absorption and distribution in biological systems
Result of Action
The result of Ni2B’s action is the acceleration of the chemical reactions it catalyzes. By providing a surface for reactants to adsorb onto, it lowers the activation energy of the reaction, leading to an increased rate of reaction . This can result in more efficient synthesis or breakdown of complex molecules in the reactions it is involved in .
Action Environment
The action of Ni2B can be influenced by various environmental factors. For example, the presence of other substances in the reaction mixture can affect the catalyst’s activity . Additionally, factors such as temperature and pressure can also influence the rate of the catalyzed reactions .
Safety and Hazards
Future Directions
Intermetallic borides, including nickel boride, are seen as potential candidates for oxygen evolution reaction (OER) electrocatalysts due to their superconductivity and rich surface-active sites . The remaining challenges and future developments of boride synthesis and catalytic applications are being explored .
properties
InChI |
InChI=1S/B.2Ni | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLJWIVBUPYRTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B]=[Ni].[Ni] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BNi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gray granules; Insoluble in water; [MSDSonline] | |
| Record name | Nickel boride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2580 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Nickel boride (Ni2B) | |
CAS RN |
12007-01-1 | |
| Record name | Nickel boride (Ni2B) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dinickel boride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.345 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




